molecular formula C12H16FNO2 B13232657 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine

Cat. No.: B13232657
M. Wt: 225.26 g/mol
InChI Key: YBHLEBMXINPHDB-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the fluorine and methoxy groups to the aromatic ring.

    Cyclization: Formation of the oxan-4-amine structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amine group.

    Substitution: Replacement of the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and fluorinating agents such as Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine
  • 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

Uniqueness

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)oxan-4-amine

InChI

InChI=1S/C12H16FNO2/c1-15-10-4-2-3-9(11(10)13)12(14)5-7-16-8-6-12/h2-4H,5-8,14H2,1H3

InChI Key

YBHLEBMXINPHDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2(CCOCC2)N

Origin of Product

United States

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